molecular formula C6H4ClIO B1312723 2-Chloro-3-iodophenol CAS No. 666727-31-7

2-Chloro-3-iodophenol

Cat. No.: B1312723
CAS No.: 666727-31-7
M. Wt: 254.45 g/mol
InChI Key: OXCDLZCOMWIYQR-UHFFFAOYSA-N
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Description

2-Chloro-3-iodophenol is an organohalide compound with the molecular formula C6H4ClIO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-iodophenol can be synthesized through several methods, one of which involves the electrophilic halogenation of phenol. The process typically includes the following steps:

    Chlorination: Phenol is first chlorinated to produce 2-chlorophenol.

    Iodination: The 2-chlorophenol is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or potassium iodate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine or iodine atoms can be replaced by other nucleophiles.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of various substituted phenols.

    Oxidation: Formation of chlorinated and iodinated quinones.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

2-Chloro-3-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

    2-Chlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodophenol: Lacks the chlorine atom, which affects its chemical properties and reactivity.

    4-Chloro-3-iodophenol: Has a similar structure but with the chlorine atom at the para position, leading to different reactivity and applications.

Uniqueness: 2-Chloro-3-iodophenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-chloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCDLZCOMWIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464108
Record name 2-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666727-31-7
Record name 2-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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